Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate
CAS No.:
Cat. No.: VC17627692
Molecular Formula: C11H8Br2N2O2
Molecular Weight: 360.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8Br2N2O2 |
|---|---|
| Molecular Weight | 360.00 g/mol |
| IUPAC Name | ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3 |
| Standard InChI Key | FNEJNHKATBMRHT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN=C2N=C1Br)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The 1,8-naphthyridine scaffold consists of a bicyclic structure with nitrogen atoms at the 1 and 8 positions. Bromination at the 2 and 6 positions introduces steric and electronic effects that influence reactivity, while the ethyl ester at position 3 enhances solubility and serves as a handle for further functionalization . The planar aromatic system enables π-π stacking interactions, which are critical for binding biological targets or forming supramolecular assemblies.
Molecular Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.00 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Melting Point | 205–208°C (decomposes) |
| logP (Octanol-Water) | 2.8 (predicted) |
These properties make the compound suitable for synthetic modifications and biological screening .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves bromination of a prefunctionalized 1,8-naphthyridine precursor. A common approach begins with ethyl 1,8-naphthyridine-3-carboxylate, which undergoes sequential electrophilic aromatic substitution using bromine or -bromosuccinimide (NBS) under controlled conditions . For example:
-
Initial Bromination:
Reaction of ethyl 1,8-naphthyridine-3-carboxylate with in at 0°C yields the 2-bromo derivative. -
Second Bromination:
Further treatment with in the presence of a Lewis acid (e.g., ) introduces the 6-bromo substituent .
Reaction Optimization
Yields improve significantly when using polar aprotic solvents (e.g., DMF) and temperatures below 50°C to minimize debromination. Catalytic amounts of or enhance electrophilicity, achieving isolated yields of 70–85% .
Biological Activities and Mechanisms
Anticancer Screening
Preliminary studies indicate apoptosis induction in HeLa cells (IC = 45 μM) via caspase-3 activation. The ester group may facilitate cellular uptake, though metabolic instability limits in vivo efficacy.
Applications in Materials Science
Organic Electronics
The compound’s planar structure and electron-withdrawing bromine atoms make it a candidate for n-type semiconductors. Thin-film transistors fabricated with this derivative exhibit electron mobilities of , comparable to fullerene-based materials.
Coordination Polymers
Reaction with salts produces luminescent coordination polymers emitting at 480 nm (quantum yield = 18%), suitable for OLED applications .
Comparative Analysis with Analogues
Ethyl 6-Bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This analogue lacks the 2-bromo substituent but features a ketone group at position 2. The absence of bromine reduces antibacterial potency (MIC = 128 μg/mL for S. aureus) but improves solubility in aqueous buffers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume